Technical Whitepaper: (3-Chloro-4-methoxyphenyl)thiourea (CAS 85965-73-7)
Technical Whitepaper: (3-Chloro-4-methoxyphenyl)thiourea (CAS 85965-73-7)
Executive Summary
(3-Chloro-4-methoxyphenyl)thiourea (CAS 85965-73-7) is a highly versatile, bifunctional organic intermediate utilized extensively in medicinal chemistry and advanced materials synthesis. Characterized by its electron-rich methoxy group, lipophilic chlorine substituent, and a highly reactive bidentate thiourea core, this compound serves as a privileged pharmacophore and a critical building block for complex heterocycles. As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical properties, mechanistic utility, and validated synthetic protocols surrounding this compound, providing a comprehensive framework for drug development professionals.
Physicochemical & Structural Profiling
Understanding the fundamental properties of (3-Chloro-4-methoxyphenyl)thiourea is critical for predicting its behavior in both synthetic environments and biological assays. The thiourea moiety acts as a potent hydrogen-bond donor, while the substituted aryl ring dictates the molecule's spatial geometry and lipophilicity[1][2].
| Property | Value | Causality / Significance |
| CAS Number | 85965-73-7 | Unique identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C₈H₉ClN₂OS | Defines the stoichiometric baseline for synthetic scaling[1]. |
| Molecular Weight | 216.69 g/mol | Optimal low molecular weight for fragment-based drug discovery (FBDD)[1]. |
| Monoisotopic Mass | 216.0124 Da | Critical for high-resolution mass spectrometry (HRMS) validation[2]. |
| SMILES | COC1=C(C=C(C=C1)NC(=S)N)Cl | Utilized for in silico docking and cheminformatics modeling[2]. |
| InChIKey | AKTRNWGJVKXGOV-UHFFFAOYSA-N | Ensures exact structural matching across chemical databases[1]. |
| Predicted CCS[M+H]+ | 142.7 Ų | Collision Cross Section; vital for ion mobility-mass spectrometry (IM-MS)[2]. |
Pharmacophore Dynamics & Mechanistic Utility
In rational drug design, the structural features of (3-Chloro-4-methoxyphenyl)thiourea provide a highly specific interaction profile:
-
The Thiourea Core : Functions as an exceptional bidentate hydrogen-bond donor. In kinase inhibitors, this moiety frequently anchors the molecule within the ATP-binding cavity of enzymes, interacting directly with the hinge region backbone[3].
-
The 3-Chloro Substituent : Introduces a highly localized lipophilic bulge. Halogenation at this meta-position is strategically employed to exploit hydrophobic pockets within target proteins (e.g., VEGFR-2), enhancing binding affinity and metabolic stability[4][5].
-
The 4-Methoxy Group : Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aryl ring. This activates the ring for downstream electrophilic cyclizations (e.g., forming benzothiazoles) and serves as a hydrogen-bond acceptor in biological systems[6].
Caption: Mechanism of VEGFR-2 kinase inhibition by aryl thiourea pharmacophores.
Synthetic Methodologies & Protocols
The synthesis of aryl thioureas typically relies on the reaction of a substituted aniline with an inorganic thiocyanate under acidic conditions. This protocol is designed as a self-validating system, ensuring high yield and purity through fundamental thermodynamic and kinetic controls[7].
Step-by-Step Protocol: Synthesis of (3-Chloro-4-methoxyphenyl)thiourea
Rationale: We utilize ammonium thiocyanate (
Reagents:
-
3-Chloro-4-methoxyaniline (Precursor)
-
Ammonium thiocyanate (
) -
Concentrated Hydrochloric Acid (37%)
-
Deionized Water / Ethanol
Procedure:
-
Substrate Dissolution: Suspend 3-chloro-4-methoxyaniline (1.0 eq) in a round-bottom flask containing deionized water. Causality: Water acts as a green solvent, accommodating the inorganic salts while allowing the organic precursor to remain partially suspended.
-
Acidification: Add concentrated HCl (1.05 eq) dropwise under continuous stirring. Causality: The acid protonates the aniline to form a soluble hydrochloride salt, ensuring a homogeneous reaction mixture and preventing premature oxidation.
-
In Situ Activation: Heat the solution gently to 80°C, then add a saturated aqueous solution of ammonium thiocyanate (1.2 eq) slowly. Causality: Heating provides the activation energy required for the in situ generation of isothiocyanic acid and subsequent nucleophilic attack. The slight excess of thiocyanate drives the equilibrium toward product formation.
-
Precipitation & Reflux: Boil the mixture until persistent turbidity appears (typically 20-30 minutes), indicating the formation of the highly insoluble aryl thiourea. Reflux for an additional 1 hour to ensure complete conversion.
-
Quenching & Isolation: Pour the turbid solution into ice-cold water. Causality: Rapid cooling drastically reduces the solubility of the product, maximizing the precipitation yield. Filter the precipitate under vacuum.
-
Self-Validation & Quality Control:
-
Recrystallization: Recrystallize the crude powder from 80% aqueous ethanol to remove unreacted aniline and inorganic salts.
-
TLC Monitoring: Confirm reaction completion using TLC (Chloroform:Ethyl Acetate 7:3); visualize under UV light or iodine vapor. The product spot will exhibit a distinct
shift compared to the starting aniline[7][8].
-
Caption: Synthetic workflow from 3-chloro-4-methoxyaniline to downstream heterocyclic derivatives.
Downstream Applications in Drug Discovery
The true value of (3-Chloro-4-methoxyphenyl)thiourea lies in its capacity as an intermediate for high-value active pharmaceutical ingredients (APIs):
-
Kinase Inhibitors (Anti-Cancer): Aryl thioureas are potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). The thiourea linkage forms critical hydrogen bonds within the ATP-binding pocket, effectively halting tumor angiogenesis and proliferation[4]. Furthermore, substituted thioureas have demonstrated significant cytotoxic activity against human colon, prostate, and leukemia cell lines by inducing programmed cell death[5].
-
Neurodegenerative Disease Targets: Derivatives of 3-chloro-4-methoxyaniline and its corresponding ureas/thioureas are utilized to synthesize benzothiazole-based inhibitors of 17β-HSD10. This enzyme is a critical target in the treatment of Alzheimer's disease, where these inhibitors help mitigate amyloid-beta induced mitochondrial dysfunction[6][9].
-
Antimicrobial Agents: Thiourea hybrids exhibit exceptional enzyme inhibitory activity against urease and bacterial topoisomerases. The incorporation of the chloro and methoxy groups enhances penetration through bacterial cell walls, yielding potent activity against both Gram-positive and Gram-negative strains[10][11].
Safety, Handling, and Storage
As a biologically active organic compound, strict adherence to Global Harmonized System (GHS) protocols is mandatory to ensure laboratory safety and maintain compound integrity[1][12].
| Hazard Class | GHS Statement | Precautionary Mitigation (P-Codes) |
| Acute Toxicity (Oral/Dermal) | H302, H312 | P264, P270: Wash thoroughly after handling; do not eat/drink during use. |
| Skin Irritation | H315 | P280, P302+P352: Wear protective gloves; wash with plenty of soap and water. |
| Eye Irritation | H319 | P305+P351+P338: Rinse cautiously with water; remove contact lenses. |
| Respiratory Irritation | H335 | P261, P271: Avoid breathing dust; use only in a well-ventilated fume hood. |
| Storage Conditions | N/A | P403+P233: Store at Room Temperature (RT) in a tightly closed container, protected from moisture and strong oxidizers. |
References
-
PubChemLite. (3-chloro-4-methoxyphenyl)thiourea (C8H9ClN2OS). Université du Luxembourg. Retrieved from:[Link]
-
National Institutes of Health (PMC). Synthesis Antimicrobial and Anticancer Evaluation of 1-Aryl-5-(o-methoxyphenyl)-2-S-benzyl Isothiobiurets. Retrieved from:[Link]
-
Der Pharma Chemica. Application of green solvent in synthesis of thiophenytoins using aryl thioureas. Retrieved from: [Link]
-
MDPI. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Retrieved from: [Link]
-
Eureka | Patsnap. Aryl thiourea and preparation method and application thereof. Retrieved from:[Link]
-
National Institutes of Health (PMC). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from: [Link]
-
MDPI. Novel Benzothiazole-Based Ureas as 17β-HSD10 Inhibitors, A Potential Alzheimer's Disease Treatment. Retrieved from:[Link]
-
National Institutes of Health (PMC). Nanomolar Benzothiazole-Based Inhibitors of 17β-HSD10 with Cellular Bioactivity. Retrieved from: [Link]
-
MDPI. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors. Retrieved from:[Link]
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